

# "application of PKM2 modulator 2 in immunology research"

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | PKM2 modulator 2 |           |
| Cat. No.:            | B15576873        | Get Quote |

# Application of PKM2 Modulators in Immunology Research

For Researchers, Scientists, and Drug Development Professionals

### **Application Note**

Pyruvate kinase M2 (PKM2) is a critical enzyme in the final rate-limiting step of glycolysis. In immune cells, PKM2 plays a dual role, acting not only as a metabolic regulator but also as a signaling molecule. PKM2 can exist in two main conformations: a highly active tetramer that promotes efficient ATP production through glycolysis, and a less active dimer/monomer. This dimeric form can translocate to the nucleus and function as a protein kinase, influencing the activity of key transcription factors such as Hypoxia-Inducible Factor- $1\alpha$  (HIF- $1\alpha$ ) and Signal Transducer and Activator of Transcription 3 (STAT3). This non-canonical function of PKM2 is pivotal in modulating immune cell activation, differentiation, and inflammatory responses.

In activated immune cells, including macrophages and T lymphocytes, PKM2 expression is upregulated, and the enzyme predominantly shifts to its dimeric form. This metabolic reprogramming, known as the Warburg effect, is characterized by increased aerobic glycolysis and is essential for the rapid production of biosynthetic precursors needed for cell growth, proliferation, and effector functions. The nuclear translocation of dimeric PKM2 in macrophages, often stimulated by ligands like lipopolysaccharide (LPS), leads to the transcriptional upregulation of pro-inflammatory cytokines such as Interleukin-1 $\beta$  (IL-1 $\beta$ ) and







Interleukin-6 (IL-6). In CD4+ T cells, nuclear PKM2 interacts with STAT3, promoting the differentiation of pro-inflammatory Th17 cells, which are implicated in autoimmune diseases.

Given its central role in immunometabolism and inflammation, PKM2 has emerged as a promising therapeutic target. Small molecule modulators that can either activate or inhibit PKM2 are invaluable tools for immunology research and drug development.

- PKM2 Activators: Compounds like TEPP-46 and DASA-58 are allosteric activators that
  stabilize the tetrameric form of PKM2. This "clamps" PKM2 in its metabolically active state in
  the cytoplasm, preventing its nuclear translocation and subsequent pro-inflammatory
  signaling.[1] By promoting the conversion of phosphoenolpyruvate to pyruvate, these
  activators can limit the metabolic reprogramming that fuels inflammatory responses and T
  cell pathogenicity.[1]
- PKM2 Inhibitors: Molecules such as Shikonin have been shown to inhibit the activity of PKM2.[2] By targeting PKM2, these inhibitors can suppress the Warburg effect and reduce the production of pro-inflammatory mediators in immune cells like macrophages.[2]

The use of these modulators allows researchers to dissect the distinct metabolic and signaling roles of PKM2 in various immune cell subsets and disease models, offering potential therapeutic strategies for a range of inflammatory and autoimmune disorders.

# **Quantitative Data on PKM2 Modulators**



| Modulato<br>r                                   | Туре                                | Target                                                           | EC50/IC5<br>0                                      | Cell<br>Type(s)                   | Reported<br>Effect                                                                                                | Referenc<br>e(s) |
|-------------------------------------------------|-------------------------------------|------------------------------------------------------------------|----------------------------------------------------|-----------------------------------|-------------------------------------------------------------------------------------------------------------------|------------------|
| TEPP-46                                         | Activator                           | PKM2                                                             | EC50 = 92<br>nM<br>(enzymatic<br>activation)       | CD4+ T<br>cells                   | Reduces activation, proliferation, and cytokine production (IFN-γ, TNF-α). Inhibits Th1 and Th17 differentiation. | [1]              |
| 50-100 μM<br>(in vitro<br>cell-based<br>assays) | CD4+ T<br>cells,<br>Macrophag<br>es | Blocks<br>nuclear<br>translocatio<br>n of PKM2.                  | [1]                                                |                                   |                                                                                                                   |                  |
| 50 mg/kg<br>(in vivo,<br>EAE<br>model)          | Murine<br>model of<br>MS            | Ameliorate s experiment al autoimmun e encephalo myelitis (EAE). | [1]                                                |                                   |                                                                                                                   |                  |
| Shikonin                                        | Inhibitor                           | PKM2                                                             | 0.5 - 2.5<br>μM (in vitro<br>cell-based<br>assays) | Macrophag<br>es<br>(RAW264.<br>7) | Inhibits LPS- induced TNF-α and IL-6 production. Decreases                                                        | [2][3]           |



PKM2 dimerizatio n and tetrameriza

tion.

# **Signaling Pathways and Experimental Workflows**





Click to download full resolution via product page

Caption: PKM2 signaling in macrophages upon LPS stimulation.





Click to download full resolution via product page

Caption: Experimental workflow for TEPP-46 treatment of CD4+ T cells.

# Experimental Protocols In Vitro T Cell Activation and Differentiation Assay with TEPP-46

Objective: To assess the effect of the PKM2 activator TEPP-46 on the activation, proliferation, and differentiation of murine CD4+ T cells.

Materials:



- Murine CD4+ T cells (e.g., isolated from spleen and lymph nodes of C57BL/6 mice)
- RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM β-mercaptoethanol
- Anti-CD3s and anti-CD28 antibodies (plate-bound or bead-conjugated)
- TEPP-46 (dissolved in DMSO)
- Vehicle control (DMSO)
- Th1 polarizing conditions: IL-12 (10 ng/mL) and anti-IL-4 (10 μg/mL)
- Th17 polarizing conditions: IL-6 (20 ng/mL), TGF- $\beta$  (1 ng/mL), anti-IL-4 (10  $\mu$ g/mL), and anti-IFN-y (10  $\mu$ g/mL)
- CFSE (Carboxyfluorescein succinimidyl ester) for proliferation assay
- Flow cytometry antibodies: Anti-CD4, anti-IFN-y (for Th1), anti-IL-17A (for Th17)
- Cell stimulation cocktail (e.g., PMA, Ionomycin) and protein transport inhibitor (e.g., Brefeldin A) for intracellular cytokine staining

### Procedure:

- T Cell Isolation: Isolate naïve CD4+ T cells from murine spleens and lymph nodes using a negative selection kit according to the manufacturer's instructions.
- Proliferation Assay (Optional): Label isolated T cells with CFSE according to the manufacturer's protocol.
- Cell Seeding: Seed the T cells in a 96-well plate pre-coated with anti-CD3ε (5 μg/mL) and soluble anti-CD28 (2 μg/mL) at a density of 1 x 10<sup>5</sup> cells/well.
- Treatment: Add TEPP-46 to the desired final concentrations (e.g., 50  $\mu$ M and 100  $\mu$ M) or an equivalent volume of DMSO vehicle control to the respective wells.[1]



- Differentiation: For Th1 or Th17 differentiation, add the respective polarizing cytokines and antibodies to the culture medium.
- Incubation: Culture the cells for 3-4 days at 37°C in a 5% CO2 incubator.
- Analysis:
  - Proliferation: Harvest cells and analyze CFSE dilution by flow cytometry. A reduction in CFSE intensity indicates cell division.
  - Differentiation (Intracellular Cytokine Staining): a. Restimulate the cells for 4-6 hours with a cell stimulation cocktail in the presence of a protein transport inhibitor. b. Harvest cells and perform surface staining for CD4. c. Fix and permeabilize the cells using a dedicated kit. d. Perform intracellular staining for IFN-γ (Th1) or IL-17A (Th17). e. Analyze the percentage of cytokine-producing CD4+ T cells by flow cytometry.[4][5][6]

### In Vitro Macrophage Activation Assay with Shikonin

Objective: To evaluate the effect of the PKM2 inhibitor Shikonin on pro-inflammatory cytokine production in LPS-stimulated macrophages.

#### Materials:

- RAW264.7 macrophage cell line
- DMEM medium with 10% FBS and 1% penicillin-streptomycin
- Lipopolysaccharide (LPS)
- Shikonin (dissolved in DMSO)
- Vehicle control (DMSO)
- ELISA kits for TNF-α and IL-6

### Procedure:



- Cell Seeding: Seed RAW264.7 cells in a 24-well plate at a density of 2.5 x 10<sup>5</sup> cells/well and allow them to adhere overnight.
- Pre-treatment: Pre-treat the cells with various concentrations of Shikonin (e.g., 0.5, 1, 2  $\mu$ M) or DMSO vehicle for 1 hour.[2][7]
- Stimulation: Add LPS to a final concentration of 100-250 ng/mL to all wells except the unstimulated control.[2][7][8]
- Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
- Supernatant Collection: Carefully collect the cell culture supernatant from each well and centrifuge to remove any cell debris.
- Cytokine Measurement: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercial ELISA kits according to the manufacturer's instructions.[9][10][11][12][13]

# Assessment of PKM2 Tetramerization by Chemical Crosslinking

Objective: To determine the oligomeric state (dimer vs. tetramer) of PKM2 in cells following treatment with a modulator.

### Materials:

- Treated and untreated cell pellets
- Ice-cold PBS
- Disuccinimidyl suberate (DSS) crosslinker (prepare fresh in DMSO)
- Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)
- Lysis buffer (RIPA or similar)
- SDS-PAGE and Western blot reagents
- Anti-PKM2 antibody



### Procedure:

- Cell Harvesting: Harvest cells after treatment (e.g., with TEPP-46 or Shikonin) and wash twice with ice-cold PBS.
- Crosslinking: a. Resuspend the cell pellet in PBS. b. Add DSS to a final concentration of 0.5-2 mM. c. Incubate the reaction mixture for 30 minutes at room temperature with gentle rotation.[2][7]
- Quenching: Stop the crosslinking reaction by adding the quenching solution and incubate for 15 minutes at room temperature.
- Cell Lysis: Pellet the cells, discard the supernatant, and lyse the cells using a suitable lysis buffer.
- Western Blot: a. Determine the protein concentration of the lysates. b. Separate equal amounts of protein by SDS-PAGE. c. Transfer the proteins to a PVDF membrane. d. Probe the membrane with a primary antibody against PKM2, followed by an HRP-conjugated secondary antibody. e. Visualize the bands using a chemiluminescence detection system. The monomer (~60 kDa), dimer (~120 kDa), and tetramer (~240 kDa) forms of PKM2 can be distinguished by their molecular weight.

### PKM2 Nuclear Translocation by Immunofluorescence

Objective: To visualize the subcellular localization of PKM2 in immune cells.

#### Materials:

- Cells cultured on glass coverslips
- Paraformaldehyde (PFA) 4% in PBS for fixation
- Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
- Blocking buffer (e.g., 1-5% BSA in PBS)
- Primary antibody: anti-PKM2



- Fluorophore-conjugated secondary antibody
- DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
- · Mounting medium
- Fluorescence microscope

#### Procedure:

- Cell Culture: Seed cells on sterile glass coverslips in a culture plate and perform treatments as required.
- Fixation: Wash cells with PBS and fix with 4% PFA for 15-20 minutes at room temperature. [14]
- Permeabilization: Wash with PBS and permeabilize the cell membranes with permeabilization buffer for 10 minutes.
- Blocking: Wash with PBS and block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the cells with the anti-PKM2 primary antibody (diluted in blocking buffer) overnight at 4°C.[14]
- Secondary Antibody Incubation: Wash cells three times with PBS and incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
- Nuclear Staining: Wash cells three times with PBS and counterstain the nuclei with DAPI for 5-10 minutes.[15]
- Mounting and Visualization: Wash cells with PBS, mount the coverslips onto microscope slides using mounting medium, and visualize using a fluorescence or confocal microscope.
   Co-localization of the PKM2 signal with the DAPI signal indicates nuclear translocation.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Pharmacological Activation of Pyruvate Kinase M2 Inhibits CD4+ T Cell Pathogenicity and Suppresses Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shikonin ameliorated mice colitis by inhibiting dimerization and tetramerization of PKM2 in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Shikonin inhibits myeloid differentiation protein 2 to prevent LPS-induced acute lung injury
   PMC [pmc.ncbi.nlm.nih.gov]
- 4. miltenyibiotec.com [miltenyibiotec.com]
- 5. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals
   PMC [pmc.ncbi.nlm.nih.gov]
- 6. synapse.koreamed.org [synapse.koreamed.org]
- 7. Frontiers | Shikonin ameliorated mice colitis by inhibiting dimerization and tetramerization of PKM2 in macrophages [frontiersin.org]
- 8. Non-cytotoxic doses of shikonin inhibit lipopolysaccharide-induced TNF-α expression via activation of the AMP-activated protein kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mpbio.com [mpbio.com]
- 10. researchgate.net [researchgate.net]
- 11. assaygenie.com [assaygenie.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. advisains.id [advisains.id]
- 14. Integrated screening for small molecules interfering with PKM2: a drug repurposing strategy against glioblastoma | springermedizin.de [springermedizin.de]
- 15. Translocalization of enhanced PKM2 protein into the nucleus induced by cancer upregulated gene 2 confers cancer stem cell-like phenotypes - PMC [pmc.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. ["application of PKM2 modulator 2 in immunology research"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15576873#application-of-pkm2-modulator-2-in-immunology-research]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com